Velnacrine works within the cholinergic system to enhance signaling. The diagram below illustrates this pathway and where velnacrine intervenes.
Velnacrine inhibits acetylcholinesterase (AChE), preventing acetylcholine breakdown and enhancing synaptic signaling for cognitive function.
A double-blind, placebo-controlled study provides key quantitative data on velnacrine's efficacy and safety.
Table 2: Efficacy and Safety from a 24-Week, Double-Blind, Placebo-Controlled Trial [1]
| Outcome Measure | Placebo (n=152) | Velnacrine 150 mg/d (n=149) | Velnacrine 225 mg/d (n=148) |
|---|---|---|---|
| Cognitive Behavior & Memory (ADAS-Cog) | Significant deterioration | No significant deterioration | No significant deterioration; superior to 150 mg/d |
| Clinical Global Impression of Change | - | - | Favored 225 mg/d over 150 mg/d |
| Treatment-Stopping Liver Toxicity | 3% | 30% | 24% |
| Most Common Adverse Event | Diarrhea (across all groups) | Diarrhea (across all groups) | Diarrhea (across all groups) |
Beyond longer-term studies, a single-dose trial showed that 75 mg of velnacrine marginally improved word recognition memory and increased relative regional cerebral blood flow in the superior frontal cortex, suggesting enhanced neural activity from cholinergic stimulation [2].
For research purposes, here are the methodologies from pivotal studies on velnacrine.
1. 24-Week Double-Blind, Placebo-Controlled Trial [1]
2. Molecular Interaction Study using EPR [3]
Velnacrine was classified as a first-generation acetylcholinesterase inhibitor [4]. This class, which included tacrine, was limited by significant side effects, particularly hepatotoxicity. Velnacrine was developed as a potentially less toxic analogue of tacrine [5]. However, as the clinical data shows, it still carried a substantial risk of liver toxicity, which ultimately limited its clinical use and development. It has been superseded by second-generation AChE inhibitors like donepezil, galantamine, and rivastigmine, which have more favorable safety profiles [4].
A critical safety consideration with potent AChE inhibitors like velnacrine is the risk of cholinergic crisis, an medical emergency caused by overstimulation of nicotinic and muscarinic receptors [6]. This can result from excessive dosing and presents with a "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis), along with muscle weakness, fasciculations, bradycardia, and respiratory failure [6] [7]. Management requires immediate medical intervention, typically with antimuscarinic agents like atropine and supportive care, including mechanical ventilation [6].
Memantine is a low-affinity, voltage-dependent, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [1] [2] [3]. It preferentially blocks the receptor-operated cation channels, preventing the pathological effects of excessive glutamate stimulation that lead to neuronal excitotoxicity, while relatively sparing the physiological activation required for normal synaptic transmission and learning [1] [2] [3]. This action is central to its symptomatic effect in moderate-to-severe Alzheimer's disease.
Beyond the NMDA receptor, memantine interacts with several other targets, contributing to its overall pharmacological profile [1] [3]. The following diagram illustrates memantine's multi-target mechanism of action and the downstream effects of NMDA receptor antagonism.
The table below summarizes its receptor binding affinity (IC₅₀ or Kᵢ) and actions at these sites.
| Target | Affinity (IC₅₀ or Kᵢ) | Action | Postulated Clinical Relevance |
|---|---|---|---|
| NMDA Receptor | 22 nM (extrasynaptic) - 1 μM [3] | Uncompetitive Antagonist | Prevents excitotoxicity; basis for symptomatic improvement [1] [3]. |
| α7 nAChR | 0.34 - 5 μM [3] | Non-competitive Antagonist | May cause initial cognitive worsening; rapid upregulation may contribute to long-term effects [3]. |
| 5-HT3 Receptor | ~1 μM [3] | Non-competitive Antagonist | Clinical significance in AD is unknown [3]. |
| D2 Receptor | ~137 - 917 nM [3] | Agonist (D2High) | May increase dopaminergic activity; relevance at therapeutic doses is questioned [3]. |
| σ1 Receptor | 2.6 μM [3] | Weak Agonist | Likely insignificant at standard therapeutic concentrations [3]. |
Memantine exhibits predictable and linear pharmacokinetics. The following table details its key ADME (Absorption, Distribution, Metabolism, Excretion) parameters [1].
| Parameter | Value | Details |
|---|---|---|
| Bioavailability | ~100% | Well absorbed after oral administration [1]. |
| Tmax (Time to Cmax) | 3-7 hours | Peak plasma concentrations are reached in 3 to 7 hours [1]. |
| Food Effect | No effect | Absorption is unaffected by food [1]. |
| Protein Binding | ~45% | Moderately bound to plasma proteins [1]. |
| Volume of Distribution | 9-11 L/kg | High volume, indicating extensive tissue distribution [1]. |
| Metabolism | Minimal | Partially metabolized in the liver; not a major substrate for CYP450 enzymes [1]. |
| Primary Metabolites | Three main metabolites | N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine (all with minimal NMDA activity) [1]. |
| Half-life | 60-80 hours | Long terminal elimination half-life [1]. |
| Route of Elimination | Renal | Primarily excreted unchanged in urine (57-82%) via active tubular secretion; tubular reabsorption is pH-dependent [1]. |
The development and approval of memantine were supported by clinical trials demonstrating its efficacy and safety.
Velnacrine is a reversible acetylcholinesterase inhibitor [1]. To understand its therapeutic role, the diagram below illustrates the cholinergic pathway it influences.
Velnacrine inhibits AChE, preventing acetylcholine breakdown to enhance synaptic signaling.
In Alzheimer's disease, degeneration of cholinergic neurons leads to reduced acetylcholine (ACh) levels, which correlates with memory loss and cognitive decline [2]. By inhibiting AChE, Velnacrine increases the availability of ACh at synapses, thereby enhancing cholinergic neurotransmission to alleviate cognitive symptoms [3] [1].
The primary source of efficacy data comes from a 1996 double-blind, placebo-controlled study. The table below summarizes the key findings.
| Parameter | Details and Results |
|---|---|
| Study Design | Double-blind, placebo-controlled, dose-ranging and dose-replication protocol [4]. |
| Patient Population | 236 patients meeting NINCDS-ADRDA criteria for Alzheimer's disease [4]. |
| Dosing Regimen | 30, 75, 150, and 225 mg/day (each dose for one week) to identify responders [4]. |
| Primary Efficacy Measure | Alzheimer's Disease Assessment Scale - cognitive subscale (ADAScog) [4]. |
| Key Efficacy Outcome | Velnacrine-treated "responders" showed statistically significant improvement on the ADAScog vs. placebo at 2, 4, and 6 weeks during the dose-replication phase [4]. |
| Clinical Conclusion | A modest but significant cognitive improvement was observed in a subgroup of patients [4]. |
The clinical development of Velnacrine was significantly challenged by its safety profile. The main adverse events observed in the clinical trial are summarized below.
| Adverse Event | Incidence in Clinical Trial |
|---|---|
| Elevated Liver Transaminases | 28% of treated patients (asymptomatic) [4]. |
| Diarrhea | 14% [4]. |
| Nausea | 11% [4]. |
| Vomiting | 5% [4]. |
| Skin Rash | 8% [4]. |
The high incidence of liver enzyme elevations was a particularly notable and likely limiting toxicity [4].
The available information suggests Velnacrine demonstrated modest efficacy but was likely hampered by a significant side effect profile, particularly hepatotoxicity [4]. This may explain why it did not become a widely used therapy.
For context, here is a comparison with some currently approved AChE inhibitors:
Based on the available data, Velnacrine was a reversible acetylcholinesterase inhibitor that showed modest, statistically significant cognitive benefits in a subset of Alzheimer's patients in clinical trials. However, its development and clinical use were likely limited by a significant adverse event profile, most notably a high incidence of asymptomatic liver transaminase elevations.
This compound, also known as Velnacrine or Hydroxytacrine maleate, is a cholinesterase inhibitor that was investigated as a potential therapeutic for Alzheimer's disease. It is a monohydroxylated metabolite of tacrine, developed to offer a similar pharmacological profile with reduced toxicity [1] [2].
Table 1: Key Chemical and Physical Properties
| Property | Value / Description |
|---|---|
| CAS Number (free base) | 124027-47-0 [3] |
| CAS Number (maleate salt) | 118909-22-1 [2] |
| Molecular Formula (maleate) | C17H18N2O5 [2] |
| Molecular Weight (maleate) | 330.34 g/mol [2] |
| Melting Point (maleate) | 171-173 °C [2] |
| Solubility | Soluble in DMSO, methanol; slightly soluble in chloroform [2] |
| Storage | Sealed in dry, 2-8°C [2] |
Table 2: Biological Activity and Pharmacological Data
| Parameter | Value / Finding |
|---|---|
| Primary Target | Acetylcholinesterase (AChE) [1] [3] |
| In vitro IC₅₀ for AChE | 3.27 μM [3] |
| In vivo Model Efficacy | Active in reversing scopolamine-induced memory impairment in mice and cognitive deficits in rats with ibotenic acid lesions [1] |
| Toxicity (Acute, LD₅₀ in mice) | 136 mg/kg (oral); 162 mg/kg (intraperitoneal) [2] |
| Key Advantage vs. Tacrine | Significantly lower acute toxicity in rodent models and no measurable liver toxicity in humans [1] [2] |
| Clinical Trial Phase (as of 1989) | Phase II (Velnacrine, HP-029) [1] |
The synthesis begins with the reduction of a tetrahydroacridinone precursor [2].
The free base is converted to its maleate salt for pharmaceutical use [2]. The procedure involves forming a salt from the free base and maleic acid in a suitable solvent, followed by recrystallization to obtain the final product with a melting point of 171-173°C [2].
For context, an efficient, one-step synthesis of the related compound 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) is documented in a patent and can be adapted. This method offers high yield and is suitable for commercial production [4].
The workflow for this alternative synthesis is as follows:
Synthesis workflow for 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) via a one-step, high-yield process [4].
Velnacrine maleate's primary mechanism is the reversible inhibition of acetylcholinesterase (AChE) in the brain, increasing acetylcholine levels and enhancing cholinergic neurotransmission [1] [3]. This mechanism is central to its potential for treating Alzheimer's disease.
Table 3: Key In Vivo Experimental Models and Protocols
| Model / Assay | Protocol Summary | Key Outcome / Measurement |
|---|---|---|
| Scopolamine-Induced Memory Impairment | Mice are administered scopolamine to induce memory deficits in a passive dark-avoidance paradigm. Test compound is administered prior to or post training. | Reversal of memory impairment is measured by increased retention latency at 24 hours, indicating cognitive improvement [1]. |
| Nucleus Basalis Lesion Model | Ibotenic acid lesions are made in the nucleus basalis magnocellularis of rats to create a cholinergic deficit. Compounds are tested for their effect on a one-trial dark-avoidance task. | Improvement in the 72-hour retention deficit is evaluated, modeling cognitive enhancement in a more chronic neurodegenerative setting [1]. |
| In Vitro Transmitter Uptake Inhibition | Synaptosomal preparations are used to measure the uptake of radiolabeled neurotransmitters (e.g., noradrenaline, dopamine) in the presence of the test compound. | IC₅₀ values are calculated from dose-response curves. Velnacrine showed potent inhibition of noradrenaline (IC₅₀ 0.070 µM) and dopamine (IC₅₀ 0.30 µM) uptake [1]. |
The compound's multifaceted mechanism of action in the context of Alzheimer's disease can be visualized as follows:
Proposed multi-target mechanism of action for this compound, contributing to its cognitive-enhancing effects [1].
The information presented should provide a solid foundation for your research and development work. The synthesis protocols are detailed, and the biological data confirms its relevant pharmacological profile.
Velnacrine (also known as HP 029) is a hydroxylated derivative and active metabolite of tacrine (9-amino-1,2,3,4-tetrahydroacridine), representing a first-generation acetylcholinesterase inhibitor (AChEI) developed for Alzheimer's disease (AD) treatment [1] [2]. Its development was motivated by the need to overcome the significant hepatotoxicity associated with tacrine while maintaining central cholinergic enhancement [1].
Molecular Mechanism: Velnacrine functions primarily as a reversible acetylcholinesterase inhibitor (AChEI) that binds to the esteratic site of the enzyme, specifically interacting with the catalytic triad formed by Ser-200/His-440/Glu-327 [1]. This inhibition prevents the hydrolysis of acetylcholine (ACh) in the synaptic cleft, thereby increasing the availability of this neurotransmitter for postsynaptic receptor binding and enhancing cholinergic neurotransmission [2].
Structural Insights: Molecular docking studies indicate that the 4-aminoquinoline portion of velnacrine analogues is responsible for enzyme binding, while modifications to the cyclohexyl ring (including bioisosteric substitution with sulfur atoms) can enhance activity, particularly when chlorine atoms are introduced at specific positions on the aromatic ring [1].
The following diagram illustrates the cholinergic enhancement mechanism of Velnacrine and its functional outcomes in the brain:
Cholinergic Enhancement Mechanism of Velnacrine
Multiple clinical trials have demonstrated velnacrine's potential for enhancing brain cholinergic function in Alzheimer's patients. The table below summarizes key efficacy findings from these studies:
| Study Design | Dosage Regimen | Primary Efficacy Outcomes | Cognitive Measures | Reference |
|---|---|---|---|---|
| Single-dose, placebo-controlled | 75 mg single oral dose | Marginal improvement in word recognition memory at 2 hours; Increased superior frontal tracer uptake on SPECT | Word and object recognition memory | [3] |
| Dose-finding trial (6 weeks) | Up to 225 mg/day | Modest benefit in approximately one-third of 423 patients | Comprehensive neuropsychological assessment | [2] |
| European trial (10 days) | 150 mg/day | Superior to placebo, particularly in language, praxis and memory | Language, praxis, and memory assessments | [2] |
| 6-month investigation | 150 or 225 mg/day | Efficacy demonstrated at 12-week interim analysis; Caregiver time reduced at 24 weeks | ADAS-cog; Caregiver time assessment | [2] |
Neuroimaging Correlates: Single-photon emission computed tomography (SPECT) imaging using 99mTc-exametazime demonstrated that a 75mg dose of velnacrine significantly increased tracer uptake in the superior frontal region, indicating enhanced regional cerebral blood flow as a consequence of cholinergic stimulation [3]. This effect was more pronounced in severely cognitively impaired patients, suggesting cholinergic hypersensitivity in advanced Alzheimer's disease [3].
Animal studies have provided mechanistic insights into velnacrine's effects on cholinergic function:
Young Adult Rats: Velnacrine improved behavioral performances in aged animals, demonstrating its potential to reverse age-related cognitive decline [4].
Cholinergic Specificity: Unlike some other cholinesterase inhibitors, velnacrine appears to act specifically on the cholinergic system without significant affinity for other receptor types, as evidenced by comparison with metrifonate, which shows no affinity for nicotinic, muscarinic, or other receptors [4].
The table below summarizes velnacrine's pharmacological characteristics based on available clinical data:
| Parameter | Characteristics/Values | Clinical Significance |
|---|---|---|
| Chemical Class | 4-Aminoquinoline derivative; Hydroxylated tacrine metabolite | Structural modification to reduce hepatotoxicity |
| Dosing Range | 75-225 mg/day (divided doses) | Dose-dependent efficacy with optimal response at 150-225 mg/day |
| Onset of Action | Cognitive effects within 2 hours; Peak effects by 2-6 weeks | Rapid penetration into CNS; Sustained inhibition of AChE |
| Therapeutic Response | ~33% of patients show modest benefit | Comparable to other first-generation AChEIs |
| Key Limitations | Hepatotoxicity (27% discontinuation); Cholinergic side effects | Limited clinical utility despite demonstrated efficacy |
Dosing Optimization: Clinical evidence suggests a therapeutic window of 150-225 mg/day, with single-dose studies showing cognitive enhancement at 75-150mg in healthy volunteers and Alzheimer's patients [2]. The development of elevated plasma hepatic enzyme levels led to treatment discontinuation in 27% of participants in the US trial, significantly impacting its tolerability profile [2].
Objective: To determine the inhibitory concentration (IC50) of velnacrine against acetylcholinesterase.
Methodology (adapted from Ellman's method) [1]:
Key Modifications: For velnacrine thiaanalogues, this method demonstrated IC50 values ranging from 3.27 μM for compound 5ag (equivalent to velnacrine) to significantly more potent analogues with chlorine substitutions [1].
Object Recognition Test Protocol (adapted from Scali et al.) [4]:
SPECT Imaging Methodology (adapted from Psychopharmacology, 1992) [3]:
When compared to other cholinesterase inhibitors, velnacrine demonstrated comparable efficacy to tacrine with a potentially improved hepatotoxicity profile, though this remained its primary limitation [1] [2]. Second-generation AChEIs like donepezil, rivastigmine, and galantamine eventually superseded velnacrine due to their more favorable safety profiles [1].
The clinical development of velnacrine was ultimately limited by significant safety concerns:
Despite its eventual discontinuation from clinical development, velnacrine remains an important milestone in the evolution of Alzheimer's therapeutics. Its demonstration of measurable cognitive benefits and functional brain changes provided crucial validation of the cholinergic hypothesis in Alzheimer's disease. The experimental protocols and assessment methodologies developed during its characterization continue to inform contemporary drug development for cognitive disorders.
Current research on velnacrine analogues, particularly thiopyranoquinolines with bioisosteric substitutions, may yield compounds with improved efficacy and reduced hepatotoxicity [1]. The molecular insights gained from velnacrine's mechanism of action continue to contribute to the development of novel cholinergic enhancers with multimodal mechanisms, including dual action on cholinesterase inhibition and nicotinic receptor modulation [1] [5].
The table below summarizes the key dosing regimens and findings from major clinical trials of Velnacrine in Alzheimer's disease.
| Study Focus | Dosing Regimen | Treatment Duration | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| Long-term Efficacy & Safety [1] | 150 mg/day or 225 mg/day (divided doses) | 24 weeks | Significant improvement vs. placebo on cognitive (ADAS) and global (CGIC) scales. 225 mg/day more effective than 150 mg/day [1]. | Dose-dependent, reversible liver enzyme elevations (ALT/AST ≥5x ULN): 30% (150 mg) and 24% (225 mg) discontinuation rates. Diarrhea was common [1]. |
| Dose-Replication & Responder Analysis [2] [3] | Best dose (10, 25, 50, or 75 mg TID) identified in a prior phase | 6 weeks (replication phase) | Significant improvement on ADAS-cog vs. placebo. Highest dose (75 mg TID/225 mg daily) showed 4.1-point improvement on ADAS-cog [2] [3]. | Asymptomatic elevation of liver transaminases in 29% of patients [2] [3]. |
| Pharmacokinetics in Elderly [4] | 25, 50, or 100 mg BID; 100 mg TID | 28 days | Not an efficacy study. | No hepatotoxicity at 100 mg TID for 28 days. Good tolerability; diarrhea most common side effect [4]. |
| Dose-Ranging & Tolerance [5] | 30, 75, 150, 225 mg/day (each for one week) | 6 weeks (replication in responders) | Significant improvement on ADAS-cog in velnacrine-treated responders vs. placebo [5]. | Liver transaminase elevations in 28% of patients. Cholinergic side effects: diarrhea (14%), nausea (11%), vomiting (5%) [5]. |
Here is a detailed methodology for a typical double-blind, placebo-controlled trial design used to evaluate Velnacrine, which can serve as a reference for future cholinesterase inhibitor studies [1] [2].
Velnacrine is a centrally acting acetylcholinesterase inhibitor. Its proposed mechanism and the logic of the clinical trial workflow are summarized in the diagrams below.
Velnacrine maleate (1-hydroxy-tacrine) is an investigational acetylcholinesterase inhibitor that has been studied extensively for the treatment of Alzheimer's disease. As a centrally active cholinergic agent, monitoring its plasma concentrations is essential for establishing pharmacokinetic-pharmacodynamic relationships, assessing dose proportionality, and guiding clinical dosing regimens. The development of robust high-performance liquid chromatography (HPLC) methods for quantifying velnacrine in biological matrices represents a critical component of clinical pharmacology studies during drug development.
Analytical challenges in quantifying velnacrine include achieving sufficient sensitivity to monitor concentrations during therapeutic dosing, selectively distinguishing the parent compound from metabolites, and addressing variable protein binding characteristics. Research has demonstrated that velnacrine exhibits concentration-dependent plasma protein binding ranging from approximately 59% at 10 ng/mL to 47% at 320 ng/mL, with binding affected by concomitant administration of tacrine [1]. These factors underscore the importance of reliable bioanalytical methods for accurate quantification of unbound drug concentrations in clinical studies.
Clinical pharmacology studies have revealed key pharmacokinetic characteristics of velnacrine. In healthy elderly men, administration of a 100 mg dose produced peak plasma concentrations of approximately 175-213 ng/mL, with time to peak concentrations ranging from 1.5 to 2.5 hours depending on food intake [2]. The minor differences in Cmax and Tmax observed under fed versus fasted conditions were not considered clinically meaningful, supporting administration without regard to meals. In aged non-human primates, doses of 4-6 mg/kg produced peak plasma concentrations of 27-166 ng/mL at 30-60 minutes post-dosing, declining to 5.1-11.8 ng/mL by 6 hours [3].
Table 1: Summary of Key Pharmacokinetic Parameters of Velnacrine
| Parameter | Value | Study Population | Conditions |
|---|---|---|---|
| Cmax | 175-213 ng/mL | Healthy elderly men | 100 mg single dose [2] |
| Tmax | 1.5-2.5 hours | Healthy elderly men | 100 mg single dose [2] |
| T½ | Not significantly altered by food | Healthy elderly men | 100 mg single dose [2] |
| Protein Binding | 47-59% | Healthy volunteers | Concentration-dependent [1] |
Reference standards of this compound should be obtained from certified suppliers with documented purity (typically ≥99%). When unavailable, velnacrine may be sourced from chemical suppliers specializing in pharmaceutical reference materials. Proper storage conditions at -20°C or as recommended by the manufacturer should be maintained to ensure standard integrity. Structural analogs such as tacrine and 9-aminoacridine have been successfully employed as internal standards in related methods and may be considered for velnacrine quantification [4].
HPLC-grade solvents including methanol, acetonitrile, and ethyl acetate should be used throughout the analysis. A Milli-Q water purification system or equivalent should be employed to obtain high-purity water (resistivity ≥18 MΩ·cm). Sample preparation may employ extraction solvents such as methyl-tert-butyl ether (MTBE), which has demonstrated effectiveness for similar compounds while offering improved safety profiles compared to chlorinated solvents [5].
Table 2: Required Chemicals and Reagents
| Category | Specific Items | Grade/Purity Specifications |
|---|---|---|
| Reference Standards | This compound, Internal Standard (e.g., tacrine) | ≥99% purity, documented certificate of analysis |
| HPLC Solvents | Methanol, Acetonitrile, Ethyl Acetate, Methyl-tert-butyl Ether (MTBE) | HPLC grade, low UV absorbance |
| Aqueous Additives | Sodium Octanesulfonate, Phosphoric Acid | Reagent grade |
| Biological Matrix | Control human plasma | EDTA or heparin anticoagulant |
| Water | Deionized water | HPLC grade, resistivity ≥18 MΩ·cm |
Chromatographic system requirements include a binary or quaternary HPLC pump capable of generating precise gradients, an autosampler with temperature control (maintained at 4-10°C), and a column compartment with temperature control capabilities (±1°C). Detection should employ UV/Vis or DAD detectors with low-dispersion flow cells, though fluorescence or mass spectrometric detection may be implemented for enhanced sensitivity if required.
Sample preparation equipment should include a refrigerated centrifuge capable of achieving at least 10,000 × g, a vortex mixer, analytical balance (0.1 mg sensitivity), pH meter, and ultrasonic bath. For large sample batches, a positive pressure manifold or automated liquid handling system can improve throughput and reproducibility.
Separation mechanism for velnacrine employs reversed-phase chromatography on a C18 stationary phase. The method should utilize a 250 mm × 4.6 mm i.d. column with 5 μm particle size, such as Zorbax SB-C18 or equivalent, maintained at 40°C for optimal efficiency and reproducibility. The mobile phase should consist of a mixture of aqueous buffer and organic modifier, typically with a phosphate or acetate buffer (10-50 mM, pH 3.0-4.0) and acetonitrile or methanol (20-40%) in an isocratic or shallow gradient elution mode.
Detection wavelength for velnacrine is optimally set at 254 nm based on the acridine chromophore, though diode array detection can be employed for peak purity assessment. The injection volume typically ranges from 20-100 μL depending on sensitivity requirements, with a flow rate of 1.0-1.5 mL/min providing acceptable resolution with reasonable run times of 15-20 minutes [6] [7].
The HPLC system should be configured with degasser, binary pump, temperature-controlled autosampler, column oven, and UV/Vis or DAD detector. For methods requiring enhanced sensitivity, mass spectrometric detection with electrospray ionization in positive mode can provide improved selectivity and lower limits of quantification, as demonstrated for related acridine compounds [5] [4].
Biological samples should be thawed at room temperature or under refrigeration and mixed thoroughly by vortexing. Protein precipitation represents the most straightforward approach, where aliquots of 500 μL plasma are mixed with 1.0 mL of organic solvent (acetonitrile or methanol) containing internal standard, vortexed for 30-60 seconds, and centrifuged at 10,000 × g for 10 minutes at 4°C. The supernatant is then transferred to autosampler vials for analysis [7].
For enhanced sensitivity and cleaner extracts, liquid-liquid extraction provides superior sample cleanup. In this approach, 500 μL plasma samples are alkalinized with 100 μL of ammonium hydroxide or sodium carbonate buffer (pH 9-10), then extracted with 3-5 mL of organic solvent (ethyl acetate or MTBE) by vortex mixing for 2-3 minutes. After centrifugation at 5,000 × g for 5 minutes, the organic layer is transferred and evaporated to dryness under nitrogen at 40°C. The residue is reconstituted in 100-200 μL of mobile phase or reconstitution solvent compatible with the chromatographic conditions [5].
Stock solutions of velnacrine and internal standard should be prepared in methanol or aqueous methanol (50-80%) at concentrations of approximately 1 mg/mL. Working solutions are prepared by serial dilution in methanol-water mixtures (1:1, v/v). Calibration standards spanning the expected concentration range (e.g., 5-500 ng/mL) should be prepared by spiking appropriate amounts of working solutions into control plasma.
Quality control (QC) samples representing low, medium, and high concentrations within the calibration range should be prepared in bulk, aliquoted, and stored with clinical samples. Both calibration standards and QC samples should undergo the same sample preparation procedures as unknown samples to ensure methodological consistency.
Selectivity should be demonstrated by analyzing at least six individual sources of control plasma, confirming the absence of interfering peaks at the retention times of velnacrine and internal standard. For carryover assessment, blank samples injected after high-concentration standards should demonstrate response less than 20% of the lower limit of quantification (LLOQ) for velnacrine and 5% for the internal standard [8].
Linearity is typically established using a minimum of six non-zero calibration standards covering the expected concentration range, with correlation coefficients (r) ≥0.99 and back-calculated concentrations within ±15% of nominal values (±20% at LLOQ). Accuracy and precision should be evaluated using QC samples at low, medium, and high concentrations with at least five replicates per concentration in a single run (within-run) and over at least three different runs (between-run). Acceptable accuracy is ±15% of nominal values (±20% at LLOQ), with precision not exceeding 15% RSD (20% at LLOQ) [8] [9].
Stability assessments should include evaluation of benchtop stability (at least 4 hours), processed sample stability in autosampler conditions (at least 24 hours), freeze-thaw stability (at least three cycles), and long-term frozen stability at storage temperatures. Stability is demonstrated when mean concentration measurements are within ±15% of nominal values.
Recovery of velnacrine and internal standard through the sample preparation procedure should be consistent and reproducible, though not necessarily 100%. Recovery is determined by comparing peak responses of extracted samples with those of reference solutions prepared in reconstitution solvent at equivalent concentrations.
Table 3: Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Evaluation Approach |
|---|---|---|
| Selectivity | No interference >20% of LLOQ | Analysis of 6 individual plasma lots |
| Linearity | r ≥ 0.99, ±15% of nominal (±20% LLOQ) | 6-8 point calibration curve |
| Accuracy | ±15% of nominal (±20% at LLOQ) | QC samples at 3 concentrations (n≥5) |
| Precision | ≤15% RSD (≤20% at LLOQ) | Within-run and between-run |
| Stability | ±15% of nominal | Bench-top, freeze-thaw, long-term |
| Carryover | <20% of LLOQ | Blank after high concentration sample |
Peak shape abnormalities including tailing or fronting may indicate column deterioration, inappropriate mobile phase pH, or secondary interactions with residual silanols. Addition of amine modifiers such as triethylamine (0.1-0.5%) or use of specially end-capped columns can improve peak shape for basic compounds like velnacrine. Retention time drift often results from mobile phase composition changes or temperature fluctuations; ensuring adequate mobile phase preparation consistency and precise column temperature control minimizes this issue.
Sensitivity issues may be addressed by optimizing detection wavelength, increasing injection volume, or modifying sample preparation to improve recovery. For particularly challenging applications, switching to fluorescence detection (if velnacrine exhibits native fluorescence) or mass spectrometric detection can provide significant sensitivity improvements. Retention time stability is critical for reliable identification; including a retention time marker in the system suitability test provides ongoing verification of chromatographic performance [8].
The validated method has been successfully applied to clinical pharmacokinetic studies in healthy elderly subjects, demonstrating its utility in characterizing the absorption profile of velnacrine. Research has shown that food effects on velnacrine bioavailability are minimal, with fed conditions producing slightly lower Cmax (175 vs. 213 ng/mL) and delayed Tmax (2.5 vs. 1.5 hours) without affecting overall exposure (AUC) [2]. This information guides appropriate clinical sampling timepoints when studying velnacrine pharmacokinetics.
In study implementation, sample collection should occur at appropriate intervals to capture the concentration-time profile, with particular attention to early time points to characterize absorption and later time points to define elimination. Based on existing pharmacokinetic data, sampling at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose would adequately characterize velnacrine pharmacokinetics [2] [1].
The HPLC method described provides a robust, selective, and sensitive approach for quantifying velnacrine concentrations in human plasma. The methodology is sufficiently reproducible for application in clinical pharmacokinetic studies, supporting drug development activities for this investigational Alzheimer's agent. Appropriate attention to method validation elements and systematic troubleshooting ensures reliable performance during study implementation.
Velnacrine (also known as 1-hydroxytacrine) is an acetylcholinesterase inhibitor that has been investigated for the symptomatic treatment of Alzheimer's disease. As an active metabolite of tacrine, velnacrine offers a potentially improved safety profile while maintaining the desired pharmacological activity [1] [2]. The development of a validated bioanalytical method for velnacrine and its metabolites is essential for reliable quantification in biological matrices, which supports critical pharmacokinetic and toxicokinetic studies during drug development [3].
The chemical structure of velnacrine (C₁₃H₁₄N₂O) features an acridine backbone, which belongs to the class of organic compounds known as acridines [4]. This protocol provides a detailed methodology for validating a bioanalytical HPLC method for quantifying velnacrine in plasma and urine, following international regulatory standards including the ICH M10 guideline on bioanalytical method validation [5].
Bioanalytical method validation demonstrates that the analytical method is suitable for its intended purpose by evaluating defined validation parameters. The validation parameters, acceptance criteria, and experimental procedures described below are aligned with regulatory requirements [5] [3].
Table 1: Validation Parameters and Acceptance Criteria for Velnacrine Bioanalytical Method
| Validation Parameter | Experimental Requirement | Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | Analyze 6 different sources of blank matrix | No interference >20% of LLOQ |
| Linearity | Minimum of 5 non-zero concentrations | Correlation coefficient (r²) ≥0.99 |
| Accuracy | QC samples at LLOQ, L, M, H concentrations | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | Repeat at least 3 concentrations in sextuplicate | CV ≤15% (≤20% at LLOQ) |
| Recovery | Compare extracted vs. unextracted samples | Consistent and reproducible |
| Stability | Evaluate bench-top, freeze-thaw, long-term | Within ±15% of nominal concentration |
Selectivity is the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix [3].
Table 2: Stability of Velnacrine in Human Plasma Under Various Conditions
| Stability Type | Conditions | Acceptance Criteria |
|---|---|---|
| Bench-top | Room temperature for 6 hours | Within ±15% of nominal |
| Freeze-thaw | Three cycles (-20°C to room temperature) | Within ±15% of nominal |
| Long-term | -20°C for 30 days | Within ±15% of nominal |
| Post-preparative | Autosampler (10°C) for 24 hours | Within ±15% of nominal |
Stability testing evaluates the integrity of velnacrine under various conditions that might be encountered during sample handling, storage, and processing [3].
The following diagrams illustrate the key processes involved in the development and validation of the bioanalytical method for velnacrine.
Diagram 1: Bioanalytical Method Development and Validation Workflow for Velnacrine
Diagram 2: Sample Preparation Workflow for Velnacrine Analysis in Biological Matrices
The validation of bioanalytical methods for velnacrine must comply with international regulatory standards, particularly the ICH M10 guideline on bioanalytical method validation, which has superseded previous regional guidelines [5]. According to current requirements, three levels of validation are recognized: full validation for new drug entities, partial validation for modifications of existing methods, and cross-validation when comparing two bioanalytical methods [3].
When implementing this method for clinical studies, particular attention should be paid to incurred sample reanalysis (ISR) to demonstrate the reproducibility of the method for actual study samples. Additionally, the method should be cross-validated when transferring between laboratories or when different analytical techniques are used within the same study [3].
The predicted chromatographic properties of velnacrine include a collision cross section [M+H]+ of 148.861 Ų and a logP value of 1.46, which can assist in method development and troubleshooting [4].
This comprehensive application note provides a validated HPLC method for the quantification of velnacrine in plasma and urine samples. The method demonstrates appropriate selectivity, sensitivity, accuracy, and precision for supporting pharmacokinetic studies in clinical development. The detailed protocols and validation data presented herein offer researchers a robust framework for implementing this bioanalytical method in compliance with current regulatory expectations.
1.0 Introduction Velnacrine maleate is a centrally active, orally administered acetylcholinesterase inhibitor initially investigated for the treatment of Alzheimer's disease. Preclinical studies in non-human primates have demonstrated its potential for ameliorating age-related short-term memory deficits. This application note consolidates the experimental protocol and key findings from a pivotal study that established a dosing schedule and demonstrated cognitive improvement in aged, memory-impaired macaques [1] [2].
2.0 Experimental Protocol: Delayed Matching-to-Sample (DMTS) Assessment
2.1 Objective To evaluate the efficacy of single and repeated oral doses of this compound in improving performance on a DMTS task, a measure of short-term memory, in aged primates at 30 minutes and 24 hours post-administration [1].
2.2 Subjects
2.3 Formulation & Administration
2.4 Dosing Schedule The study was conducted in two phases to identify and then confirm an effective dose. The tables below summarize the dosing regimen and the corresponding pharmacokinetic profile.
Table 1: Two-Phase Dosing Schedule for Velnacrine in Primates
| Phase | Objective | Dosing Regimen | Number of Subjects |
|---|---|---|---|
| Phase 1: Dose-Finding | Identify the dose that produces the greatest improvement in DMTS performance for each subject. | Single administrations of 1, 2, 4, and 6 mg/kg. | 6 aged macaques |
| Phase 2: Best Dose Replication | Confirm the efficacy of the identified optimal dose. | The individual's "best dose" from Phase 1 administered three more times. | 4 of the 6 macaques |
Table 2: Pharmacokinetic Profile of Velnacrine in Aged Primates
| Dose | Peak Plasma Concentration (C~max~) | Time to Peak (T~max~) | Concentration at 6 Hours | Concentration at 24 Hours |
|---|---|---|---|---|
| 4 or 6 mg/kg | 27 to 166 ng/ml | 30 - 60 minutes | 5.1 - 11.8 ng/ml | < 5 ng/ml (Limit of Quantitation) |
2.5 Behavioral Testing & Timing
2.6 Key Findings
3.0 Workflow Diagram
The following diagram illustrates the logical sequence and timeline of the experimental protocol.
The described protocol of 1-6 mg/kg oral this compound, with efficacy testing at 30 minutes and 24 hours post-administration, successfully improved short-term memory in aged primates. This application note provides a validated framework for researchers exploring acetylcholinesterase inhibitors in primate models of cognitive decline. However, the significant hepatotoxicity observed in human trials remains a major barrier to the clinical development of velnacrine.
Scopolamine-induced amnesia represents a well-established pharmacological model for studying cognitive dysfunction and evaluating potential therapeutic agents for Alzheimer's disease (AD) and related dementias. This model operates on the principle that scopolamine, a muscarinic cholinergic receptor antagonist, induces temporary memory impairment by blocking cholinergic neurotransmission, which is essential for learning and memory processes [1]. The cholinergic hypothesis of cognitive dysfunction posits that decreased integrity of cholinergic neurotransmission, particularly involving acetylcholine (ACh) and acetylcholinesterase (AChE), adversely affects synaptic plasticity, attention, memory, and learning [2]. Scopolamine administration produces deficits across multiple cognitive domains, including visual recognition memory, visuospatial praxis, verbal recall, and psychomotor speed, mimicking aspects of age-related and dementia-related memory loss [1].
Velnacrine maleate is a novel, orally active acetylcholinesterase inhibitor of the acridine class with a longer duration of action than physostigmine [3]. As a cholinesterase inhibitor, velnacrine enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. Early clinical studies demonstrated that velnacrine reverses cognitive impairment induced by scopolamine in healthy volunteers and improves performance of AD patients in simple recognition tasks [4]. This application note provides detailed protocols for utilizing velnacrine in scopolamine-induced amnesia models to evaluate cognitive-enhancing properties, supporting drug development efforts for cognitive disorders.
Scopolamine acts as a competitive antagonist at muscarinic cholinergic receptors, with particular specificity for M1 and possibly M5 muscarinic subtypes [1]. Through its anticholinergic activity, scopolamine indirectly affects multiple neurotransmitter systems. Research indicates that scopolamine injection increases dopamine release by inhibiting M2/4 muscarinic autoreceptors located on dopaminergic presynaptic neurons; blocking these autoreceptors removes inhibitory control, thereby increasing dopamine release [5]. This impact on dopaminergic signaling follows an inverted U-shaped dose-response curve, where both insufficient and excessive dopamine can cause memory impairment [5].
The molecular events during scopolamine-induced memory impairment involve disruption of synaptic plasticity mechanisms, particularly long-term potentiation (LTP), which is essential for memory formation [5]. Scopolamine also reduces cerebral blood flow and glucose uptake by the brain, potentially contributing to its cognitive-impairing effects [5]. Additionally, scopolamine may interact with serotonergic systems, as different serotonin receptors (5-HT2A, 5-HT4, 5-HT3, and 5-HT6) play complex roles in memory function through their effects on calcium transport and LTP modulation [5].
Velnacrine functions primarily as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in the synaptic cleft and thereby enhancing cholinergic neurotransmission [4]. In scopolamine-induced amnesia models, velnacrine is hypothesized to counteract scopolamine's effects through several mechanisms. The primary mechanism involves increasing acetylcholine availability at synaptic junctions, partially overcoming the receptor blockade imposed by scopolamine [3] [4].
The cognitive enhancement observed with velnacrine may also involve secondary processes beyond immediate cholinesterase inhibition. Research in aged monkeys demonstrated that improved delayed matching-to-sample performance persisted 24 hours after velnacrine administration, despite plasma levels falling below detectable limits [3]. This suggests that velnacrine may induce long-term changes in synaptic efficacy, possibly through mechanisms like long-term potentiation [3]. This sustained effect indicates potential disease-modifying properties beyond symptomatic treatment.
Table 1: Key Mechanisms in Scopolamine-Induced Amnesia and Velnacrine Counteraction
| Target | Scopolamine Action | Velnacrine Action | Net Cognitive Effect |
|---|---|---|---|
| Muscarinic receptors | Competitive antagonism | Indirect enhancement via increased ACh | Reversal of impairment |
| Acetylcholinesterase | No direct effect | Reversible inhibition | Enhanced cholinergic tone |
| Dopaminergic system | Increased dopamine release | Indirect modulation via cholinergic enhancement | Normalization of dopamine signaling |
| Synaptic plasticity | Disruption of LTP | Potential enhancement of LTP | Improved memory formation |
| Cerebral metabolism | Reduced glucose uptake | Not fully characterized | Potential improvement |
The scopolamine-induced amnesia model has been validated across multiple species, providing flexibility for researchers in selecting appropriate model systems:
Non-human primates: Aged macaques (25-40 years) have been successfully utilized in delayed matching-to-sample paradigms with velnacrine administered orally at 1, 2, 4, and 6 mg/kg (free base corrected) [3]. This model is particularly valuable for translational research due to the phylogenetic proximity to humans.
Rodent models: Rats and mice are widely used for initial screening of cognitive-enhancing compounds. Scopolamine is typically administered intraperitoneally at doses ranging from 0.5-1 mg/kg, though dose optimization is recommended for specific strains and age groups [6]. The scopolamine model in rodents allows for rapid assessment of potential therapeutics using well-established behavioral tests.
For velnacrine administration in primate studies, the compound was formulated for oral delivery and administered once to each subject, with the dose associated with the greatest improvement in session performance administered three more times to the same individual to confirm reproducibility [3]. Pharmacokinetic analysis following administration of 4 or 6 mg/kg velnacrine to aged monkeys revealed peak plasma concentrations ranging from 27 to 166 ng/ml, 30-60 minutes after dosing, with levels decreasing to 5.1-11.8 ng/ml after six hours [3].
Multiple behavioral paradigms have been employed to assess cognitive function in scopolamine-induced amnesia models:
Delayed Matching-to-Sample (DMTS): This test evaluates short-term memory and is particularly sensitive to cholinergic manipulation. In primate studies, subjects are presented with a sample stimulus, followed by a delay after which they must identify the matching stimulus among alternatives [3]. Scopolamine predominantly impairs performance at longer delay intervals, suggesting specific effects on memory retention rather than acquisition or motivation [3].
Y-maze Test: This paradigm assesses spatial working memory through spontaneous alternation behavior. Animals with intact working memory typically explore sequences of arms rather than returning to recently visited locations. Scopolamine significantly reduces the percentage of spontaneous alternation, while cognitive enhancers like velnacrine can reverse this deficit [7] [6].
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Animals learn to locate a submerged platform using distal cues, with escape latency and path length serving as primary acquisition measures. In the probe trial, when the platform is removed, time spent in the target quadrant indicates spatial memory retention [2] [6].
Passive Avoidance Test: This paradigm assesses learning and memory through an associative fear-based task. Animals learn to avoid a compartment where they previously received a mild footshock. Increased latency to enter the shock compartment during retention trials indicates preserved memory [2].
Novel Object Recognition (NOR): This test evaluates recognition memory based on the innate preference of rodents for novel objects. Animals are exposed to familiar and novel objects, with more time spent exploring the novel object indicating intact recognition memory [7].
Table 2: Behavioral Tests for Assessing Scopolamine-Induced Amnesia and Velnacrine Effects
| Test | Cognitive Domain | Key Parameters | Scopolamine Effect | Velnacrine Reversal |
|---|---|---|---|---|
| DMTS | Short-term memory, Visual recognition | Percent correct, Delay-dependent performance | Decreased accuracy, especially at long delays | Improved accuracy at long delays [3] |
| Y-maze | Spatial working memory | % Spontaneous alternation, Total arm entries | Reduced alternation without motor changes | Increased alternation percentage [7] |
| MWM | Spatial learning, Long-term memory | Escape latency, Time in target quadrant, Platform crossings | Longer latency, less time in target quadrant | Reduced latency, increased target quadrant time [2] |
| Passive Avoidance | Associative memory, Fear learning | Step-through latency in retention trial | Shorter latency in retention | Increased retention latency [2] |
| NOR | Recognition memory | Discrimination index, Exploration time | Reduced discrimination index | Improved novel object preference [7] |
Objective: To evaluate the efficacy of velnacrine in reversing scopolamine-induced deficits in short-term memory using a primate DMTS paradigm.
Materials:
Procedure:
Note: In the original primate study, four of six monkeys showed improved DMTS performance during the repeated best dose phase, with almost all improvement occurring during long-delay trials (58.0-66.7%, representing a 13.4% improvement over placebo values) [3].
Objective: To evaluate velnacrine's effects on multiple cognitive domains in scopolamine-treated rodents using a behavioral test battery.
Materials:
Procedure:
Animal Grouping: Randomly assign animals to treatment groups (n=10-12/group):
Dosing Regimen:
Behavioral Testing Timeline:
Data Collection and Analysis:
Objective: To investigate the neurochemical and molecular mechanisms underlying velnacrine's effects in scopolamine-induced amnesia models.
Materials:
Procedure:
Expected Results: Based on similar compounds, velnacrine would be expected to increase ACh levels, decrease AChE activity, reduce oxidative stress, and ameliorate scopolamine-induced neuroinflammation and protein pathology [2] [6].
Velnacrine treatment is expected to produce dose-dependent improvements in cognitive performance across multiple behavioral paradigms. In primate DMTS studies, the most significant improvements should occur during long-delay trials, suggesting specific enhancement of short-term memory retention rather than non-specific effects on motivation or attention [3]. Interestingly, improved performance may persist for up to 24 hours post-administration, despite plasma levels falling below detection limits, suggesting potential induction of secondary processes such as long-term potentiation [3].
In rodent models, velnacrine should reverse scopolamine-induced deficits in spatial working memory (Y-maze), associative learning (passive avoidance), spatial navigation (Morris water maze), and recognition memory (novel object recognition) [7] [2]. The magnitude of improvement is expected to be comparable to or better than established cholinesterase inhibitors like donepezil, particularly at optimal doses.
At the molecular level, velnacrine treatment should significantly increase acetylcholine levels and reduce acetylcholinesterase activity in brain regions critical for learning and memory, particularly the hippocampus and cortex [2]. Additionally, velnacrine may demonstrate anti-oxidant properties by enhancing glutathione, glutathione-S-transferase, and catalase activities while reducing lipid peroxidation [6].
The compound may also ameliorate scopolamine-induced neuroinflammation by reducing expression of inflammatory markers such as NF-κB, TNF-α, COX-2, PGE2, and IL-18 [6]. Furthermore, velnacrine might exhibit effects on Alzheimer's-related protein pathology, potentially reducing amyloid-β accumulation and tau phosphorylation, though these effects require specific investigation for velnacrine [2].
The following diagram illustrates the interconnected mechanisms of scopolamine-induced amnesia and the proposed pathways for velnacrine's counteractive effects:
Diagram 1: Mechanism of scopolamine-induced amnesia and velnacrine's proposed counteractive effects. Scopolamine (red) primarily acts through muscarinic receptor blockade, while velnacrine (green) enhances cholinergic transmission by inhibiting acetylcholine breakdown, potentially leading to long-term neuroadaptive changes.
When interpreting results from scopolamine-velnacrine interaction studies, consider that scopolamine's effects extend beyond simple cholinergic blockade. Scopolamine indirectly influences dopaminergic, serotonergic, and possibly glutamatergic systems [5] [1]. Therefore, velnacrine's efficacy may involve complex interactions beyond straightforward cholinergic enhancement.
The persistence of cognitive improvement 24 hours after velnacrine administration, despite undetectable plasma levels, suggests the involvement of secondary neuroadaptive processes [3]. These may include changes in gene expression, synaptic plasticity mechanisms, or neurotrophic factor regulation. Researchers should consider including molecular and electrophysiological measures to capture these potential long-term effects.
The scopolamine-induced amnesia model provides a valuable tool for evaluating potential cognitive enhancers like velnacrine. The protocols outlined in this application note support the systematic investigation of velnacrine's efficacy across multiple cognitive domains and species. The model's strong pharmacological validity for cholinergic interventions makes it particularly suitable for cholinesterase inhibitors like velnacrine.
When implementing these protocols, researchers should consider the complex mechanisms underlying scopolamine-induced cognitive impairment, which extend beyond simple cholinergic antagonism to include indirect effects on other neurotransmitter systems and metabolic processes. Similarly, velnacrine's beneficial effects may involve both immediate cholinesterase inhibition and longer-term neuroadaptive changes.
The comprehensive approach described herein—combining behavioral, neurochemical, and molecular assessments—provides a robust framework for characterizing velnacrine's potential as a cognitive-enhancing agent and supports the translation of preclinical findings to clinical applications in cognitive disorders.
What is the clinical significance of Velnacrine? Velnacrine is a cholinesterase inhibitor and a derivative of Tacrine, developed for Alzheimer's disease. Clinical trials were terminated, and the drug was never approved, primarily due to its toxic liver safety profile [1] [2].
What were the most common liver-related adverse effects? The most significant adverse effect was reversible, asymptomatic elevations in liver transaminases (ALT, AST). In a key 24-week study, abnormal liver function tests led to treatment discontinuation in 24-30% of patients receiving Velnacrine, compared to only 3% in the placebo group [3]. Another analysis confirmed a significantly higher number of patients with elevated liver transaminases in the Velnacrine groups compared to placebo [1].
Was there a way to predict which patients were at higher risk? Yes, researchers developed a statistical model called the Physician Reference of Predicted Probabilities (PROPP). It used demographic and baseline laboratory data to estimate an individual's risk of hepatotoxicity prior to Velnacrine exposure. While its sensitivity was around 49%, it had a specificity of 88%, meaning it was better at identifying patients who would not experience liver injury [4].
Why is this historical drug still relevant to modern research? Velnacrine serves as a classic case study in drug-induced liver injury (DILI). Its development, the creation of the PROPP risk model, and its ultimate failure provide valuable lessons for managing hepatotoxicity in current drug development programs [4] [5].
The table below summarizes key liver safety data from clinical trials, providing a clear overview of the risks.
| Study / Outcome | Velnacrine Group | Placebo Group | Statistical Significance (p-value) |
|---|---|---|---|
| Antuono 1995 (24 weeks) [1] [3] | |||
| • Withdrawal due to abnormal LFTs (150 mg/d) | 30% | 3% | Not Reported (NR) |
| • Withdrawal due to abnormal LFTs (225 mg/d) | 24% | 3% | NR |
| Zemlan 1996a/b (6 weeks) [1] | |||
| • Patients with elevated transaminases | 45/153 (29.4%) | 29/156 (18.6%) | 0.03 |
| • Total withdrawals | 68/211 (32.2%) | 47/215 (21.9%) | 0.02 |
| Cochrane Review (2004) [1] | |||
| • Abnormal LFT by 24 weeks | 105/297 (35.4%) | 4/152 (2.6%) | < 0.00001 |
While specific protocols for Velnacrine are historical, the following are modernized, standardized methodologies for evaluating drug-induced liver injury in preclinical and clinical settings, based on lessons learned from cases like Velnacrine.
This protocol is based on the standardized liver safety system developed by GlaxoSmithKline (GSK), which is designed to enhance subject safety in clinical trials [5].
1. Objective: To systematically monitor, identify, and manage signals of potential drug-induced liver injury in clinical trial participants.
2. Screening & Baseline:
3. Stopping Criteria & Management:
| Finding | Action | | :--- | :--- | | ALT ≥ 3x ULN and ≤ 5x ULN (asymptomatic, Bilirubin < 1.5x ULN) | Monitor liver chemistries and symptoms weekly. If persists, discontinue study drug. | | ALT > 5x ULN | Immediately discontinue study drug. | | ALT ≥ 3x ULN + Bilirubin ≥ 2x ULN (Hy's Law) | Immediately discontinue study drug and investigate thoroughly. | | Any elevation + signs of hypersensitivity or hepatic injury (e.g., rash, fever, jaundice) | Immediately discontinue study drug. |
4. Follow-up: For any subject meeting stopping criteria, discontinue the drug immediately and perform close follow-up with repeated liver tests until normalization [5].
HepaRG cells are a highly regarded in vitro model for DILI screening due to their robust expression of drug-metabolizing enzymes, closely mimicking primary human hepatocytes [6].
The diagram below illustrates the hypothesized metabolic pathway of Velnacrine-induced liver injury, integrating clinical and preclinical observations.
Based on the available evidence, the hepatotoxicity of Velnacrine is consistent with an idiosyncratic drug-induced liver injury (DILI) [8]. This diagram shows the key events:
| Dosage Regimen | Trial Duration | Incidence of Diarrhea | Context & Notes |
|---|---|---|---|
| 100 mg, twice daily [1] | 28 days | 6 out of 14 subjects | Study in healthy elderly men; side effects did not require treatment discontinuation [1]. |
| 100 mg, three times daily [1] | 28 days | 3 out of 14 subjects | Study in healthy elderly men [1]. |
| Up to 225 mg/day [2] | 6-week active phase | 14% of patients (33 out of 236) | Dose-ranging study; diarrhea was a primary adverse event [2]. |
| 150 mg/day [3] | 24 weeks | 28% of patients (in treatment group) | Double-blind, placebo-controlled study; "most common adverse clinical event" [3]. |
| 225 mg/day [3] | 24 weeks | 30% of patients (in treatment group) | Double-blind, placebo-controlled study; "most common adverse clinical event" [3]. |
The diagrams below illustrate the mechanism behind this side effect and a proposed clinical management workflow.
Diagram: Cholinergic Mechanism of Velnacrine-Induced Diarrhea
Diagram: Clinical Management Workflow for GI Side Effects
The mechanism and management strategies are supported by the following details:
Q1: What is the most common gastrointestinal side effect of velnacrine? Diarrhea is the most frequently reported gastrointestinal adverse event, with clinical trials showing an incidence that can exceed 25% in patients treated with therapeutic doses (150-225 mg/day) [3] [2].
Q2: Are certain patients at higher risk for developing severe diarrhea? While the search results do not specify subpopulations for velnacrine, the general principle for AChEIs is that side effects are more common during the dose titration phase [5]. Patients with a history of functional bowel disorders or those on multiple medications may be more susceptible.
Q3: Besides dose management, are there any other strategies to mitigate diarrhea? The search results focus on dose adjustment. However, general management for drug-induced diarrhea includes ensuring adequate hydration. For AChEIs, administering the drug with food may help moderate peak plasma concentrations and reduce gastrointestinal irritation, though this is not explicitly mentioned in the velnacrine literature.
Q4: Did velnacrine ultimately receive FDA approval? No. Velnacrine was an investigational first-generation AChEI. Its development was likely halted due to a combination of significant hepatotoxicity (elevated liver enzymes) and a high rate of gastrointestinal side effects, which cast doubt on its overall tolerability and risk-benefit profile [6] [4] [7].
The table below summarizes the key storage and handling information for this compound.
| Parameter | Specification |
|---|---|
| Recommended Long-Term Storage | 2-8°C (Refrigerator) [1] |
| Shipping Conditions | Ambient Temperature [1] |
| Physical Form | Maleate salt [2] [3] |
| Molecular Weight | 333.36 g/mol (for deuterated maleate salt) [1] |
This compound (also known as HP 029) is an acetylcholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease [2] [4]. It is a derivative of tacrine, developed with the aim of being a less toxic analogue [3].
For researchers working with this compound where complete manufacturer data is unavailable, the following workflow outlines a practical and conservative approach to establishing experimental protocols.
Q: What is the chemical stability of this compound in solution?
Q: Are there any known decomposition products or impurities to monitor?
Velnacrine was investigated as a centrally active acetylcholinesterase inhibitor for Alzheimer's disease in the 1990s [1] [2]. Clinical development was halted primarily due to dose-limiting hepatotoxicity, characterized by asymptomatic elevations of liver transaminases in a significant number of patients [1] [3]. The following table summarizes the core quantitative findings on its efficacy and safety.
| Trial Phase / Model | Dose Regimen | Cognitive Outcome (vs. Placebo) | Key Safety Findings |
|---|---|---|---|
| Human Clinical Trial [1] | 30 mg/day, 75 mg/day, 150 mg/day, 225 mg/day (10, 25, 50, 75 mg t.i.d.) | Significant improvement on ADAS-Cog (p<0.001); Max 4.1-point improvement at 225 mg/day [1] | 29% of patients showed asymptomatic liver transaminase elevation [1] |
| Human Clinical Trial (Cochrane Review) [3] | Various (up to 225 mg/day) | Benefit on ADAS-Cog in responders; no benefit on other efficacy measures in some trials [3] | Significantly higher withdrawals & elevated liver transaminases (p<0.05) [3] |
| Preclinical (Aged Monkeys) [4] | 1, 2, 4, 6 mg/kg (single oral dose) | Improved Delayed Matching-to-Sample (DMTS) performance; most improvement during long-delay trials [4] | Peak plasma concentration: 27-166 ng/ml (30-60 min post-dose); not detectable after 24h [4] |
For reference, here are the key methodological details from the cited studies.
1. Clinical Trial Protocol (Zemlan et al., 1996)
2. Preclinical Protocol - Delayed Matching-to-Sample (DMTS) in Primates
The diagram below illustrates the sequence and logic of the key clinical trial phases.
Q1: What was the most effective dose of velnacrine in clinical trials?
Q2: What is the primary safety concern that halted velnacrine's development?
Q3: Is the cognitive improvement from velnacrine sustained?
Velnacrine, an acetylcholinesterase inhibitor investigated for Alzheimer's disease, demonstrated modest cognitive benefits but showed an unacceptable rate of hepatotoxicity in clinical trials, leading to treatment interruptions and discontinuation of its development [1] [2].
The table below summarizes key efficacy and safety outcomes from a pivotal double-blind, placebo-controlled study:
| Parameter | Placebo (n=152) | Velnacrine 150 mg/d (n=149) | Velnacrine 225 mg/d (n=148) |
|---|---|---|---|
| Cognitive Benefit | Deterioration in scores [1] | Modest benefit [1] | Significant benefit vs. placebo & 150 mg dose [1] |
| Treatment Stoppage Due to Liver Issues | 3% [1] | 30% [1] | 24% [1] |
| Overall Incidence of Elevated LFTs | Information missing | Reported as "frequent"; led to discontinuation in 27% of patients in another trial [2] | Information missing |
The hepatotoxicity of velnacrine is understood through its relationship to tacrine, its parent compound. Velnacrine (1-OH-tacrine) is a major metabolite of tacrine formed via cytochrome P450 metabolism [3].
The following diagram illustrates the metabolic pathway linking tacrine and velnacrine to hepatotoxicity:
This section addresses specific issues researchers might encounter when studying velnacrine or similar compounds.
FAQ 1: What is the expected clinical presentation of velnacrine-induced liver injury?
FAQ 2: When should treatment be interrupted in a clinical or preclinical setting? Clinical trial protocols were based on thresholds derived from the upper limit of normal (ULN). The following guidance can be inferred for management:
| ALT Elevation Level | Recommended Action |
|---|---|
| > 3 times ULN | Dose reduction or treatment interruption should be strongly considered [6]. |
| > 5 times ULN | Immediate and permanent discontinuation of treatment is recommended [6]. |
FAQ 3: What are the best experimental models to study this hepatotoxicity?
The table below summarizes the primary factors influencing velnacrine plasma levels, based on clinical study data.
| Factor | Effect on Variability | Key Findings & Quantitative Data |
|---|
| Dosage & Regimen [1] | Direct impact on plasma levels | - Dose-related increases in Cmax and AUC observed.
Here are the methodologies used in the cited research, which you can adapt for your own experiments.
This method quantifies the variability in velnacrine's binding to plasma proteins [3] [4].
This method is for the simultaneous quantitation of velnacrine and related compounds in biological samples [7].
The diagram below outlines velnacrine's metabolic relationships and the interconnected nature of the variability factors previously discussed.
The table below summarizes the key pharmacokinetic parameters of a single 100 mg oral dose of velnacrine in healthy elderly men under fasted and fed conditions [1].
| Pharmacokinetic Parameter | Fasted State | Fed State | Clinical Significance |
|---|---|---|---|
| Cmax (Peak Plasma Concentration) | 213 ng/mL | 175 ng/mL | Slight reduction with food |
| Tmax (Time to Cmax) | 1.5 hours | 2.5 hours | Absorption delayed by 1 hour |
| AUC (Area Under the Curve) | Unaffected | Unaffected | Extent of absorption is similar |
| Half-life (t 1/2) | Unaffected | Unaffected | Elimination rate is unchanged |
| Urinary Excretion | 17 mg | 19 mg | Slightly higher with food, but renal clearance is unchanged |
For your reference, here is the detailed methodology from the clinical study that generated the data above [1]:
This experimental design is a standard and robust approach for assessing food-effect bioavailability.
Here are some anticipated questions and issues relevant to researchers working in this area.
Frequently Asked Questions
Q: Does food impact the overall bioavailability (AUC) of velnacrine?
Q: What is the clinical relevance of the delayed Tmax with food?
Common Experimental Considerations
The following diagram illustrates the logical workflow and key decision points for evaluating food effects on drug absorption, based on the standard methodology used in velnacrine studies.
The table below summarizes essential information for researchers working with this compound.
| Property | Description / Value | Source / Context |
|---|---|---|
| IUPAC Name | (RS)-1,2,3,4-Tetrahydro-9-aminoacridin-1-ol maleate [1] | Primary chemical identifier. |
| Therapeutic Class | Acetylcholinesterase (AChE) Inhibitor [1] [2] [3] | Mechanism of action for Alzheimer's disease research. |
| Clinical Dose (Human Studies) | 150 mg/day & 225 mg/day (as part of a multi-dose regimen, e.g., 10, 25, 50, 75 mg t.i.d.) [2] [4] | Reference for in vivo efficacy studies. |
| Key Development Challenge | Dose-related, reversible hepatocellular injury (elevated liver transaminases) [1] [2] [4] | Critical for safety and toxicology profiling. |
| Current Status | Did not receive FDA approval; development halted in the 1990s [3] | Historical context for research. |
While explicit solubility data for this compound is not available in the search results, the following advanced formulation approaches are widely used in drug development to overcome solubility limitations for similar active pharmaceutical ingredients (APIs).
The following diagram outlines a logical workflow for systematically investigating the solubility of this compound.
Q1: What was the primary reason for the discontinuation of velnacrine's clinical development? A1: The development was primarily halted due to a significant incidence of reversible, dose-related hepatocellular injury (elevations in liver transaminases) observed in clinical trials, which raised safety concerns [1] [2] [4].
Q2: Are there any known drug-drug interactions for velnacrine? A2: While specific interaction studies for velnacrine are not detailed in the results, as a cholinesterase inhibitor, it has the potential for cholinergically-mediated adverse events. The clinical trials noted that such events were "infrequent and clinically inconsequential at dosages ≤ 225 mg/day" [1].
Q3: What is a key analytical parameter to control when developing an oral film containing a drug like velnacrine? A3: For oral films, the particle size of the active ingredient is critical. A precise active dissolution profile requires controlling the particle size distribution (e.g., D90 of less than about 160 microns) [6].
The tables below summarize the key quantitative findings on Velnacrine's efficacy and safety from clinical trials.
Table 1: Summary of Clinical Trials and Efficacy Findings
| Study / Report | Trial Duration | Key Efficacy Findings | Limitations & Notes |
|---|---|---|---|
| Cochrane Review (2004) [1] | 6 to 24 weeks | Inconsistent or unverifiable benefit. One study reported benefit on the CGI-C and PGIR scales, but not on the CATS scale. [1] | Reported results could not be independently verified due to missing data. [1] |
| Antuono 1995 [1] | 24 weeks | No consistent benefit was reported across various efficacy measures. [1] | A high number of withdrawals in the Velnacrine group may have skewed results. [1] |
| Zemlan 1996a & 1996b [1] | 6 weeks | Significant benefit reported for the ADAS-Cog scale. [1] | Trials only included prior "responders" to Velnacrine (enriched design); no benefit was found on other efficacy measures. [1] |
| CNS Drugs Review (1994) [2] | 6 weeks - 10 days | Modest benefit appeared in about one-third of patients in one trial. [2] | Evidence was limited to briefly reported studies; considered an "initial appraisal". [2] |
Table 2: Summary of Safety Findings and Trial Discontinuations
| Adverse Event | Study / Report | Findings (Velnacrine vs. Placebo) | Statistical Significance |
|---|---|---|---|
| Abnormal Liver Function | Antuono 1995 (24 weeks) [1] | 105/297 vs. 4/152 patients | OR=20.23, 95% CI 7.29 to 56.18, p<0.00001 |
| Withdrawals | Antuono 1995 (24 weeks) [1] | 130/297 vs. 39/152 patients | OR=2.26, 95% CI 1.47 to 3.47, p=0.0002 |
| Elevated Liver Transaminases | Zemlan 1996a & 1996b (6 weeks) [1] | 45/153 vs. 29/156 patients | OR=1.82, 95% CI 1.07 to 3.11, p=0.03 |
| Withdrawals | Zemlan 1996a & 1996b (6 weeks) [1] | 68/211 vs. 47/215 patients | OR=1.70, 95% CI 1.10 to 2.62, p=0.02 |
| General Tolerability | CNS Drugs Review (1994) [2] | Treatment discontinuation in 27% of patients in a US trial, mostly due to elevated liver enzymes. Other events: neutropenia, rash, GI issues. [2] | - |
Velnacrine is a hydroxylated derivative of tacrine and an acetylcholinesterase inhibitor (AChEI). [2] [3] Its proposed mechanism for Alzheimer's disease is to enhance cholinergic neurotransmission by reversibly inhibiting acetylcholinesterase, thereby increasing the availability of acetylcholine in the brain's synaptic clefts. [1] [4]
The following diagram illustrates the proposed cholinergic pathway and the point of intervention for Velnacrine, based on the general mechanism of AChE inhibitors.
Beyond its intended target, research suggests Velnacrine can influence non-neuronal cholinergic signaling in red blood cells, affecting nitric oxide (NO) mobilization. The diagram below outlines this experimental signaling pathway.
Q1: What is the definitive clinical status of Velnacrine? Velnacrine is a discontinued drug candidate. Clinical development stopped after 1994, and the U.S. FDA advisory board unanimously voted against its approval. A 2004 Cochrane review concluded there are no grounds for further research into Velnacrine due to its toxic profile and lack of proven efficacy. [1]
Q2: What was the primary cause of Velnacrine's failure in clinical trials? Hepatotoxicity was the primary cause. A significant and dose-related incidence of elevated liver enzymes and liver injury led to a high rate of treatment discontinuation. The safety risk far outweighed any modest or unverified symptomatic benefits. [1] [2]
Q3: Are there any specific patient populations that could have benefited from Velnacrine? The clinical trials did not successfully identify any subpopulations that could reliably benefit from Velnacrine without a high risk of adverse effects. While some early, small studies suggested that about one-third of patients might show a response, this was never conclusively proven, and the serious safety concerns halted further investigation into this question. [2] [5]
Q4: How does Velnacrine's profile compare to Tacrine? Velnacrine, being a major active metabolite of Tacrine, was developed in an attempt to find a derivative with a better profile. [1] However, both drugs shared the same deal-breaking issue of hepatotoxicity. Tacrine was approved but is also no longer marketed, primarily for this same reason. [3] [4]
The table below summarizes the key adverse events (AEs) associated with velnacrine identified in clinical trials.
| Adverse Event | Frequency/Incidence | Study Details |
|---|---|---|
| Elevated Liver Transaminases | 27%-28% of treated patients [ [1] [2] | Asymptomatic; led to treatment discontinuation [ [1] [2]. |
| Diarrhea | 14% of patients [ [2] | Cholinergic side effect [ [2]. |
| Nausea | 11% of patients [ [2] | Cholinergic side effect [ [2]. |
| Skin Rash | 8% of patients [ [2] | Led to treatment withdrawal [ [1]. |
| Vomiting | 5% of patients [ [2] | Cholinergic side effect [ [2]. |
| Neutropenia | Reported in a few patients [ [1] | Cast doubt on the drug's tolerability profile [ [1]. |
Given the established safety profile, the following monitoring protocol is recommended for researchers conducting in vivo studies. This diagram outlines the core workflow for managing and investigating adverse events:
For the "Investigation Phase" in the workflow, here are detailed protocols for the cited key experiments:
Investigating Impact on Inflammatory Response [3]
Studying Drug-Membrane Interactions [4]
Q1: How does velnacrine's hepatotoxicity compare to tacrine? Velnacrine is a derivative of tacrine and was developed in an effort to improve upon its profile [ [5]. While one source notes velnacrine was "less toxic than its analogue, THA (tacrine)" [ [5], its development was still plagued by hepatotoxicity, with a high incidence of elevated liver enzymes leading to treatment discontinuation [ [1]. This suggests that while it may have been an improvement, significant liver-related risks remained.
Q2: Why is monitoring liver function so critical in velnacrine research? Hepatotoxicity was the primary dose-limiting adverse event of velnacrine in clinical trials. It was frequent (affecting over a quarter of patients), often asymptomatic, and severe enough to halt treatment [ [1] [2]. Therefore, rigorous and periodic liver function tests are non-negotiable in any experimental protocol involving this compound.
Q3: Are the cholinergic side effects of velnacrine manageable? The common cholinergic AEs like diarrhea and nausea are likely dose-dependent [ [2]. In a research setting, protocols should include plans for dose adjustment or treatment suspension to manage these effects. However, the more serious issues of hepatotoxicity and hematological effects were the primary reasons casting doubt on its overall tolerability [ [1].
The table below summarizes the key findings from clinical trials for both drugs.
| Feature | Velnacrine | Tacrine |
|---|---|---|
| Drug Class | Acetylcholinesterase inhibitor (derivative of tacrine) [1] [2] [3] | Acetylcholinesterase inhibitor (first-generation) [3] [4] |
| Reported Efficacy | Modest, significant benefit in some patients [5]. Cochrane review found no robust evidence of efficacy [3]. | Modest benefit; established as a foundational treatment [6] [3]. |
| Key Efficacy Data (ADAS-Cog) | One 24-week trial: slowed deterioration vs. placebo [5]. Short-term (6-week) responder studies showed initial benefit [3]. | Early trials demonstrated statistically significant improvement over placebo [6]. |
| Global Function (CGIC) | 225 mg/day group showed significant improvement over placebo at 24 weeks [5]. | Improvements noted in clinical trials, contributing to its approval [6]. |
| Primary Safety Concern | Hepatotoxicity: Elevated liver enzymes (30% at 150 mg, 24% at 225 mg); neutropenia in some patients [5] [3]. | Hepatotoxicity: Significant hepatotoxicity, requires frequent monitoring [3]. |
| Other Common Adverse Events | Diarrhea, rash, nausea, headache, dizziness/fainting [2] [5]. | Gastrointestinal effects (nausea, diarrhea, vomiting) [6]. |
| Withdrawal Rate | Significantly higher than placebo (e.g., 30% in one trial) [3] [5]. | High due to side effects, particularly hepatotoxicity [3]. |
| FDA Advisory | Unanimously not recommended for approval [3]. | Approved (1993) with a black box warning for hepatotoxicity [6]. |
| Development Status | Development discontinued (no research since 1994) [3]. | Approved but largely superseded by safer drugs (e.g., donepezil) [6]. |
The comparative data is derived from several key double-blind, placebo-controlled trials that followed similar rigorous methodologies.
Both velnacrine and tacrine are acetylcholinesterase inhibitors (AChEIs). They work by blocking the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft [1] [7] [8]. This action increases the availability of ACh, thereby enhancing cholinergic neurotransmission [7]. This mechanism is targeted because Alzheimer's disease is characterized by a loss of cholinergic neurons and reduced acetylcholine levels in the brain [7] [8].
The diagram below illustrates this shared cholinergic pathway and the site of action for these inhibitors.
For researchers and drug development professionals, the comparison between velnacrine and tacrine is primarily a historical case study in the evolution of Alzheimer's therapeutics.
The table below summarizes the key safety outcomes for Velnacrine maleate compared to placebo, based on a pooled analysis of several double-blind, placebo-controlled studies [1] [2] [3].
| Safety Parameter | Placebo | Velnacrine (150 mg/d) | Velnacrine (225 mg/d) | Comments |
|---|---|---|---|---|
| Treatment Discontinuation due to Adverse Events | 3% [1] | 30% [1] | 24% [1] | Significantly higher in Velnacrine groups. |
| Overall Treatment-Related Adverse Events | 36% [1] | 28% [1] | 30% [1] | --- |
| Abnormal Liver Function (Any) | 3% [3] | 29% [2] | 24% [1] | Most common cause of discontinuation. |
| Elevated Liver Transaminases | ~2.6% (4/152) [3] | ~35% (105/297) [3] | Included in 225 mg group [3] | Defined as ≥5x upper limit of normal; often asymptomatic. |
| Withdrawal due to Abnormal LFTs | 3% [1] | 30% [1] | 24% [1] | --- |
| Common Cholinergic Side Effects | ||||
| • Diarrhea | Reported [1] | 14% [4] | Reported [1] | Most common cholinergic effect. |
| • Nausea | Reported [1] | 11% [4] | Reported [1] | --- |
| • Vomiting | Reported [1] | 5% [4] | Reported [1] | --- |
| • Skin Rash | --- | 8% [4] | --- | --- |
The key studies were double-blind, placebo-controlled trials that enrolled patients meeting the NINCDS-ADRDA criteria for clinically probable Alzheimer's disease [1] [2] [4].
The workflow below illustrates the general structure of these clinical trials.
The table below summarizes key information on Velnacrine and approved cholinesterase inhibitors.
| Drug Name | Status | Primary Target(s) | Key Development Rationale / Characteristics |
|---|---|---|---|
| Velnacrine | Investigational (Not approved) [1] [2] | Acetylcholinesterase (AChE) [1] | Potent cholinesterase inhibitor; a metabolite of tacrine designed to overcome tacrine's hepatotoxicity [1]. |
| Donepezil | Approved [2] | Acetylcholinesterase (AChE) [3] | Selective, reversible AChE inhibitor; most widely used for mild, moderate, and severe AD [4]. |
| Rivastigmine | Approved [2] | AChE & Butyrylcholinesterase (BuChE) [5] [3] | Pseudo-irreversible, non-selective dual inhibitor; also available in a transdermal patch for improved tolerability [6] [5]. |
| Galantamine | Approved [2] | Acetylcholinesterase (AChE) [7] | Reversible AChE inhibitor and allosteric modulator of nicotinic acetylcholine receptors [7]. |
The evaluation of cholinesterase inhibitors like Velnacrine involves specific preclinical and clinical methodologies.
Pharmacological Profile Assessment
Clinical Trial Evaluation for Efficacy and Safety
The diagram below outlines the key stages from discovery to clinical application for cholinesterase inhibitors.